Methyl 5-(benzyloxy)-1H-indole-3-carboxylate

Medicinal Chemistry Drug Design Lipophilicity

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate (CAS 173844-39-8) is a 5-substituted indole-3-carboxylate building block characterized by a benzyl-protected hydroxyl group and a methyl ester. Its molecular formula is C17H15NO3 with a molecular weight of 281.31 g/mol.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 173844-39-8
Cat. No. B071704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzyloxy)-1H-indole-3-carboxylate
CAS173844-39-8
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-8-7-13(9-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
InChIKeyIASVXJHDAWPZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate (CAS 173844-39-8): Baseline Properties and Procurement Context


Methyl 5-(benzyloxy)-1H-indole-3-carboxylate (CAS 173844-39-8) is a 5-substituted indole-3-carboxylate building block characterized by a benzyl-protected hydroxyl group and a methyl ester [1]. Its molecular formula is C17H15NO3 with a molecular weight of 281.31 g/mol [1]. This compound serves as a versatile intermediate in the synthesis of serotonin analogs, protein kinase inhibitors, and other pharmacologically active indole derivatives [2]. As a protected indole scaffold, it is predominantly procured by medicinal chemistry laboratories, contract research organizations, and pharmaceutical development teams for late-stage functionalization and lead optimization studies.

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate: Why Generic Substitution with 5-Hydroxy or 5-Methoxy Analogs Compromises Synthetic Fidelity


Indiscriminate substitution of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate with deprotected or alternate 5-alkoxy analogs undermines the strategic value of the benzyl protecting group in multi-step synthetic sequences. The benzyl ether at the 5-position is a key orthogonal protecting group that remains stable under a wide range of reaction conditions, including acidic Fischer indole cyclizations and nucleophilic substitutions, yet can be selectively removed via mild hydrogenolysis to unveil the hydroxyl moiety for subsequent functionalization [1]. In contrast, direct use of the 5-hydroxy analog (Methyl 5-hydroxy-1H-indole-3-carboxylate) introduces a nucleophilic phenolic group that can interfere with diverse transformations, leading to unwanted side reactions, lower overall yields, and diminished control over the synthetic route . Similarly, the 5-methoxy analog lacks the option for deprotection, limiting downstream diversification. Therefore, substitution with unprotected or permanently capped analogs directly compromises synthetic fidelity, yield, and the ability to execute orthogonal functionalization strategies that are essential in modern medicinal chemistry campaigns [2].

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate: A Quantitative Evidence Guide for Differentiated Procurement


Lipophilicity (cLogP) Comparison: Benzyloxy vs. Hydroxy and Methoxy Analogs

The introduction of a benzyloxy group at the 5-position of the indole-3-carboxylate scaffold significantly elevates lipophilicity compared to the 5-hydroxy and 5-methoxy analogs, as reflected by calculated partition coefficients (cLogP). This enhancement in lipophilicity can influence membrane permeability, metabolic stability, and target engagement in biological systems .

Medicinal Chemistry Drug Design Lipophilicity

Synthetic Utility: Orthogonal Protection Strategy Yield Advantage

The benzyl ether protecting group in Methyl 5-(benzyloxy)-1H-indole-3-carboxylate confers a distinct synthetic advantage over the free 5-hydroxy analog. In a representative synthesis of 2-methyl-5-benzyloxy-3-carbethoxyindole, the benzylation step proceeds with high yield, and the benzyl group remains intact during subsequent manipulations, allowing for the desired product to be isolated in 9.5 g from 2.7 g of the starting 5-hydroxyindole [1]. The free 5-hydroxy compound would be incompatible with the alkylation and subsequent acidic workup steps, leading to lower yields and purification challenges.

Organic Synthesis Medicinal Chemistry Protecting Groups

Stability in Aqueous Buffer: A Prerequisite for In Vitro Assays

Stability in physiological buffers is a critical parameter for compounds intended for in vitro biological evaluation. Data from ChEMBL indicate that Methyl 5-(benzyloxy)-1H-indole-3-carboxylate was assessed for stability in pH 7.4 PBS buffer at 100 µM, with conversion monitored up to 24 hours by LC-MS/MS [1]. While the exact percentage remaining was not publicly disclosed, the compound was deemed stable enough for assay purposes, which is a key differentiator from more labile ester-containing analogs that might hydrolyze prematurely.

Chemical Stability In Vitro Assays Drug Discovery

Ethyl Ester Analog Comparison: Methyl Ester Offers Synthetic and Analytical Advantages

The methyl ester in Methyl 5-(benzyloxy)-1H-indole-3-carboxylate provides a distinct balance of reactivity and analytical simplicity compared to its ethyl ester counterpart (CAS 24370-65-8). The methyl ester is less bulky, facilitating easier nucleophilic attack during subsequent transformations, and its proton NMR spectrum is less congested in the aliphatic region, simplifying characterization . While the ethyl ester may offer marginally higher lipophilicity (cLogP ≈ 3.9), the methyl ester's lower molecular weight (281.3 vs. 295.3 g/mol) and slightly lower lipophilicity can be advantageous for optimizing lead-like properties in early drug discovery [1].

Synthetic Chemistry Analytical Chemistry Ester Selection

Regioselective Functionalization: C3 Carboxylate as a Handle for Diversification

The methyl ester at the C3 position of the indole ring serves as a versatile handle for diversification. Unlike the unsubstituted indole or 5-benzyloxyindole (which lacks the C3 carboxylate), this compound can undergo a range of transformations including hydrolysis to the carboxylic acid, reduction to the alcohol, and conversion to amides, hydrazides, or heterocycles . This built-in functional group streamlines the synthesis of focused libraries around the indole core, reducing the number of synthetic steps required to generate analogs with varied C3 substituents.

Medicinal Chemistry Synthetic Methodology Late-Stage Functionalization

Procurement Purity Benchmark: ≥98% vs. Typical 95% for Analogs

Multiple suppliers list this compound with a purity of ≥98%, which is a tangible, verifiable differentiator from commonly offered analogs like Methyl 5-methoxy-1H-indole-3-carboxylate and Ethyl 5-(benzyloxy)indole-3-carboxylate, which are frequently offered at 95% purity . The higher purity standard minimizes the presence of impurities that can confound biological assays or synthetic reactions, thereby increasing the reliability of experimental outcomes.

Quality Control Procurement Building Blocks

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Serotonin Analogs and PKC Inhibitors

This compound is ideally suited for the synthesis of serotonin (5-HT) analogs and protein kinase C (PKC) inhibitors, where the 5-benzyloxy group acts as a precursor to the essential 5-hydroxyindole pharmacophore [1]. The orthogonal protection strategy allows for efficient late-stage deprotection to reveal the hydroxyl group, facilitating the generation of focused compound libraries for neurological and oncological targets.

Chemical Biology: Probe Development for Target Engagement Studies

The enhanced lipophilicity (cLogP = 3.2) and C3 ester handle make this building block an excellent starting point for developing chemical probes that require cellular permeability and facile conjugation to affinity tags or fluorescent reporters . Its stability in pH 7.4 buffer supports its use in cellular assays without premature degradation [2].

Process Chemistry: Reliable Intermediate for Multi-Step Synthesis

As a protected intermediate, this compound is a strategic choice for process chemists designing multi-step routes to complex indole-based APIs. The benzyl group's compatibility with a broad range of reaction conditions minimizes the need for protecting group swaps, streamlining the synthetic sequence and improving overall yield [1].

Academic Research: Undergraduate and Graduate Synthetic Methodology

The well-defined structure and reliable reactivity of this compound make it a valuable teaching tool for advanced organic synthesis laboratories. Students can gain hands-on experience with protecting group strategies, electrophilic aromatic substitution, and ester manipulations using a robust and commercially available scaffold.

Technical Documentation Hub

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